molecular formula C8H7NO3 B2799311 4-methoxybenzo[d]oxazol-2(3H)-one CAS No. 40925-62-0

4-methoxybenzo[d]oxazol-2(3H)-one

Cat. No.: B2799311
CAS No.: 40925-62-0
M. Wt: 165.148
InChI Key: WHLOSPLLWFJNJL-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]oxazol-2(3H)-one is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The methoxy group at the 4-position of the benzene ring adds unique chemical properties to this compound, making it of interest in various scientific fields.

Scientific Research Applications

4-Methoxybenzo[d]oxazol-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for 4-methoxybenzo[d]oxazol-2(3H)-one is not mentioned in the search results, benzo[d]oxazol-2(3H)-one derivatives have been identified as potent and selective small-molecule inhibitors of chromodomain protein CDYL .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .

Future Directions

While specific future directions for 4-methoxybenzo[d]oxazol-2(3H)-one are not mentioned in the search results, the compound’s role in the synthesis of oxazol-2(3H)-ones and its potential as a small-molecule inhibitor of chromodomain protein CDYL suggest it may have applications in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxy-2-aminophenol with phosgene or its derivatives, leading to the formation of the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: 4-Hydroxybenzo[d]oxazol-2(3H)-one.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzo[d]oxazole-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.

    2-Substituted Benzoxazole Derivatives: Various derivatives with different substituents at the 2-position.

Uniqueness

4-Methoxybenzo[d]oxazol-2(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzoxazole derivatives and valuable for specific research applications.

Properties

IUPAC Name

4-methoxy-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLOSPLLWFJNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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